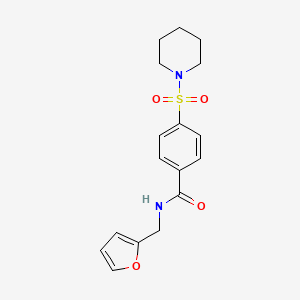

N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Overview

Description

N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:

Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with formaldehyde under acidic conditions.

Synthesis of the piperidin-1-ylsulfonyl chloride: Piperidine reacts with chlorosulfonic acid to form piperidin-1-ylsulfonyl chloride.

Coupling reaction: The furan-2-ylmethyl intermediate is then reacted with 4-aminobenzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The benzamide moiety can be reduced to form a benzylamine derivative.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanone derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethyl)-4-(morpholin-1-ylsulfonyl)benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.

N-(furan-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the piperidine sulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its binding affinity to molecular targets and its overall pharmacokinetic profile.

Biological Activity

N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

- Attachment of the Furan Moiety : The furan ring is introduced via nucleophilic substitution reactions.

- Formation of the Benzamide Core : This is achieved by reacting a benzoyl chloride derivative with an amine.

- Final Coupling : The piperidine-furan intermediate is coupled with the benzamide core using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Neurotransmitter Receptors : The piperidine moiety may interact with neurotransmitter receptors, influencing neurological pathways.

- Enzyme Inhibition : The benzamide core can inhibit specific enzymes, impacting metabolic pathways.

- Membrane Interaction : The furan moiety may facilitate interactions with biological membranes, enhancing bioavailability and efficacy .

2.2 Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : Preliminary studies show that derivatives of this compound can inhibit cancer cell proliferation, particularly in HepG2 cells, with IC50 values as low as 0.12 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | 0.12 |

| Control (Olaparib) | - | 57.3 |

- Anti-inflammatory Effects : Investigations have suggested potential anti-inflammatory properties, although specific mechanisms remain to be elucidated.

3.1 In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, compounds derived from similar structures have shown significant inhibition of PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells .

3.2 Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the furan or piperidine moieties can enhance potency and selectivity against target enzymes or receptors .

4.1 Similar Compounds

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| Compound A | Lacks furan moiety | Moderate anti-cancer |

| Compound B | Different sulfonyl group | Weak anti-inflammatory |

This compound's unique combination of functional groups contributes to its distinct pharmacological profile compared to other derivatives .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c20-17(18-13-15-5-4-12-23-15)14-6-8-16(9-7-14)24(21,22)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11,13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQZZIXQCRNAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330740 | |

| Record name | N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801109 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

324774-31-4 | |

| Record name | N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.